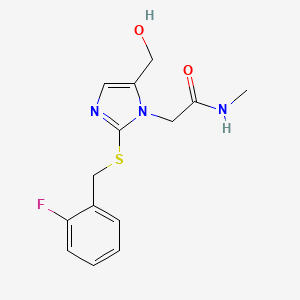

2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

説明

2-(2-((2-Fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a synthetic small molecule featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 2-fluorobenzylthio moiety at position 2. The acetamide group at the N-methyl position enhances solubility and bioavailability. This compound’s structural uniqueness lies in its combination of fluorine, sulfur, and hydroxymethyl functionalities, which are critical for modulating electronic properties, metabolic stability, and target binding .

特性

IUPAC Name |

2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S/c1-16-13(20)7-18-11(8-19)6-17-14(18)21-9-10-4-2-3-5-12(10)15/h2-6,19H,7-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWTMUUXYDSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a member of the imidazole derivative class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the fluorobenzyl group : Involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

- Attachment of the N-methylacetamide moiety : This step can be performed through alkylation reactions using suitable halides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of a fluorine atom enhances metabolic stability and lipophilicity, which may lead to improved pharmacological profiles. The compound is hypothesized to modulate various biological pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole compounds can inhibit the growth of various pathogens.

- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : Compounds similar to 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide have been studied for their ability to inhibit key enzymes involved in disease pathways.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of specific enzyme activities |

Case Studies

- Anticancer Study : A study evaluated the effects of various imidazole derivatives on human pancreatic cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with mechanisms involving caspase activation and apoptosis induction.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research involving enzyme kinetics showed that similar compounds effectively inhibited enzymes linked to neurodegenerative diseases, highlighting their therapeutic potential.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Fluorine vs. Bromine : The target compound’s 2-fluorobenzylthio group provides electron-withdrawing effects and reduced steric hindrance compared to bromophenyl analogues (e.g., 9c in ). This likely improves membrane permeability relative to bulkier halogens .

- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound increases hydrophilicity, contrasting with the lipophilic trifluoromethyl group in oxadiazole derivatives (). This difference may influence solubility and metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。